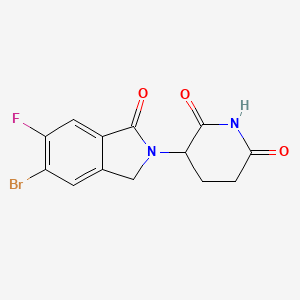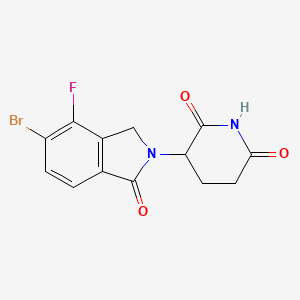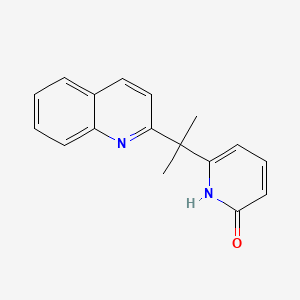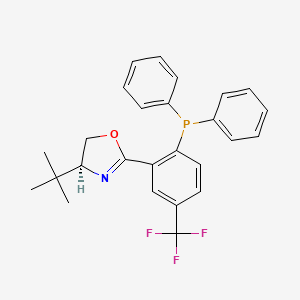
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the phosphino group: The diphenylphosphino group is introduced via a nucleophilic substitution reaction.
Addition of the trifluoromethyl group: This step involves the use of trifluoromethylating agents under controlled conditions to ensure regioselectivity.
Incorporation of the tert-butyl group: This is usually done through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of robust purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is widely used in scientific research due to its role as a chiral ligand. Its applications include:
Chemistry: Used in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Facilitates the production of chiral drugs with high enantiomeric purity.
Industry: Used in the manufacture of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism by which (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole exerts its effects involves coordination to metal centers in catalytic cycles. The chiral environment provided by the ligand induces enantioselectivity in the reactions. Molecular targets include transition metal complexes, and pathways involve the formation of chiral intermediates that lead to enantiomerically enriched products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-2-[2-(Diphenylphosphino)phenyl]-4beta-tert-butyl-2-oxazoline
- (4S)-2-[2-(Diphenylphosphino)-5-methylphenyl]-4beta-tert-butyl-2-oxazoline
- (4S)-2-[2-(Diphenylphosphino)-5-ethylphenyl]-4beta-tert-butyl-2-oxazoline
Uniqueness
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is unique due to the presence of the trifluoromethyl group, which enhances its electron-withdrawing properties and increases the ligand’s ability to stabilize metal complexes. This results in higher enantioselectivity and improved catalytic performance compared to similar compounds without the trifluoromethyl group.
Propriétés
IUPAC Name |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-(trifluoromethyl)phenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3NOP/c1-25(2,3)23-17-31-24(30-23)21-16-18(26(27,28)29)14-15-22(21)32(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-16,23H,17H2,1-3H3/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERPBOMQFMABTE-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine hydrochloride](/img/structure/B8242423.png)
![5-(((4-Methyl-[1,1'-biphenyl]-3-YL)amino)methyl)pyridin-2(1H)-one](/img/structure/B8242431.png)
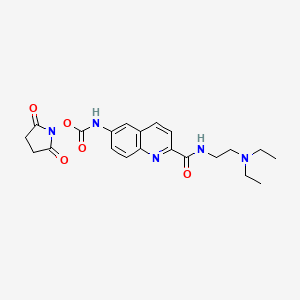

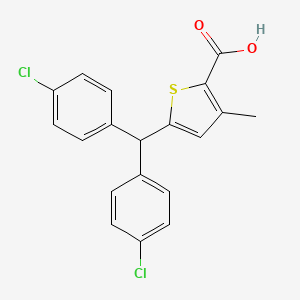
![N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8242459.png)
![3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8242464.png)



